3,4-Diphenyl-4H-1,4-benzothiazine
CAS No.: 79246-66-5
Cat. No.: VC19356180
Molecular Formula: C20H15NS
Molecular Weight: 301.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 79246-66-5 |
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Molecular Formula | C20H15NS |
Molecular Weight | 301.4 g/mol |
IUPAC Name | 3,4-diphenyl-1,4-benzothiazine |
Standard InChI | InChI=1S/C20H15NS/c1-3-9-16(10-4-1)19-15-22-20-14-8-7-13-18(20)21(19)17-11-5-2-6-12-17/h1-15H |
Standard InChI Key | MMOYVPLIHSAWBS-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C2=CSC3=CC=CC=C3N2C4=CC=CC=C4 |
Introduction
Structural and Electronic Characteristics of 3,4-Diphenyl-4H-1,4-Benzothiazine
Core Framework and Substitution Patterns
The 1,4-benzothiazine system comprises a benzene ring fused to a six-membered thiazine ring containing nitrogen and sulfur atoms at the 1- and 4-positions, respectively . In 3,4-diphenyl-4H-1,4-benzothiazine, phenyl groups occupy the 3- and 4-positions of the thiazine ring (Figure 1). This substitution introduces steric bulk and electronic modulation, influencing reactivity and intermolecular interactions. The planar aromatic system of the benzothiazine core facilitates π-π stacking, while the sulfur and nitrogen atoms offer sites for hydrogen bonding and coordination chemistry .
Electronic Effects of Phenyl Substituents
The electron-donating phenyl groups at C3 and C4 enhance the electron density of the thiazine ring, potentially stabilizing radical intermediates or influencing redox behavior. This electronic profile may contribute to antioxidant properties, as observed in structurally related benzothiazine derivatives .
Synthetic Methodologies for 3,4-Diphenyl-4H-1,4-Benzothiazine
Cyclocondensation of 2-Aminothiophenol with 1,3-Dicarbonyl Derivatives
A widely employed strategy for constructing the 1,4-benzothiazine scaffold involves the reaction of 2-aminothiophenol (2-ATP) with 1,3-dicarbonyl compounds . For 3,4-diphenyl substitution, a 1,3-diketone such as 1,3-diphenyl-1,3-propanedione serves as the key substrate (Scheme 1).
Scheme 1. Proposed Synthesis via 1,3-Diphenylpropanedione
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Reactants: 2-ATP (1 equiv.), 1,3-diphenylpropanedione (1 equiv.)
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Conditions: Acetonitrile, 70°C, 45–75 min
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Mechanism:
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Oxidation of 2-ATP to disulfide intermediate
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Nucleophilic attack by diketone enolate
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Intramolecular cyclization and aromatization
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This method benefits from operational simplicity and compatibility with eco-friendly oxidants, though purification via column chromatography remains a limitation .
Transition-Metal-Free Aerobic Coupling
Jinwu Zhao et al. demonstrated a three-component synthesis of 1,4-benzothiazines using methyl ketones, anilines, and 2-ATP under oxygen atmosphere . Adapting this protocol for 3,4-diphenyl derivatives could involve:
Reactants:
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2-ATP (0.2 mmol)
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Benzaldehyde-derived aniline (0.3 mmol)
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Acetophenone (0.3 mmol)
Conditions:
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KI (0.04 mmol), DMSO (0.8 mmol), chlorobenzene
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120°C, 16 h, O₂ atmosphere
Yield: 33–78% (lower yields expected due to steric hindrance)
Physicochemical Properties and Stability
Spectral Characterization
While direct data for 3,4-diphenyl-4H-1,4-benzothiazine are unavailable, analogous compounds exhibit:
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¹H NMR: δ 6.8–7.5 ppm (aromatic protons), δ 4.2–5.1 ppm (thiazine CH₂)
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¹³C NMR: 120–140 ppm (aromatic carbons), 160–180 ppm (C=O if present)
Thermal and Solubility Profiles
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Melting Point: Estimated 180–220°C (based on diphenyl-substituted heterocycles)
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Solubility: Lipophilic nature suggests solubility in DCM, THF, DMSO; poor aqueous solubility
Biological Activities and Applications
Microorganism | MIC (μg/mL) | Derivative Structure |
---|---|---|
S. aureus | 12.5–25 | 3-Aryl-4H-1,4-benzothiazine |
E. coli | 25–50 | 4-Phenyl-4H-benzothiazine |
C. albicans | 6.25–12.5 | 3,4-Diaryl analogs |
The diphenyl variant may enhance membrane penetration due to increased hydrophobicity.
Antioxidant Capacity
Benzothiazines quench free radicals via sulfur-centered mechanisms. In DPPH assays:
Compound | IC₅₀ (μM) | Reference |
---|---|---|
4H-1,4-Benzothiazine | 45.2 | |
3-Phenyl derivative | 32.7 | |
Predicted for 3,4-diphenyl | ~20–25 | — |
Industrial and Materials Applications
Photochemical Sensors
Benzothiazines with extended conjugation serve as chemosensors. Muzey Bahta et al. developed a Hg²⁺ sensor with LOD 5.4 × 10⁻⁸ M . The diphenyl analog could exhibit redshifted absorption due to enhanced π-delocalization.
Polymer Stabilizers
Thiazine derivatives absorb UV radiation (250–350 nm). Substituted derivatives like 3,4-diphenyl-4H-1,4-benzothiazine may improve photostability in polyolefins.
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